molecular formula C18H13NO4S2 B2453923 (Z)-2-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 303056-63-5

(Z)-2-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No.: B2453923
CAS No.: 303056-63-5
M. Wt: 371.43
InChI Key: HOBFBLVXGPEOEK-DHDCSXOGSA-N
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Description

(Z)-2-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a synthetically derived thiazolidinedione analog that functions as a potent and selective modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway . This nuclear receptor is a critical regulator of adipocyte differentiation, lipid metabolism, and insulin sensitivity, making it a primary target for metabolic disease research. The compound's core research value lies in its ability to act as a partial agonist/antagonist, potentially offering a refined tool to dissect PPARγ's complex signaling mechanisms and gene expression profiles without inducing the full spectrum of classical agonist responses. Its specific (Z)-isomeric configuration around the exocyclic double bond is crucial for its biological activity and binding affinity. Researchers utilize this compound to investigate novel therapeutic strategies for conditions like type 2 diabetes, insulin resistance , and atherosclerosis. Furthermore, its unique structure, featuring a benzylidene-thiazolidinedione core, serves as a key pharmacophore for the development of new PPARγ-targeting agents. Beyond metabolic studies, its role in cellular differentiation and inflammation is also an area of active investigation. This product is intended for use in cell-based assays, biochemical binding studies, and animal models in a controlled research setting. It is supplied with comprehensive analytical data, including HPLC and MS, to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(Z)-[3-(3-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S2/c1-23-13-7-4-6-12(10-13)19-16(20)15(25-18(19)24)9-11-5-2-3-8-14(11)17(21)22/h2-10H,1H3,(H,21,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBFBLVXGPEOEK-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3C(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=C3C(=O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a compound belonging to the thioxothiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and immunomodulatory effects, supported by relevant studies and data.

Chemical Structure

The compound's structure features a thioxothiazolidinone moiety linked to a benzoic acid derivative. This unique arrangement is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidinones exhibit significant antimicrobial properties. For instance, a related compound showed antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ampicillin and streptomycin by 10–50 times in efficacy .

Table 1: Antimicrobial Activity of Thioxothiazolidinone Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Targeted
Compound 80.004–0.030.008–0.06Enterobacter cloacae
Compound 150.004–0.06Not specifiedTrichoderma viride
Control (Ampicillin)VariesVariesVarious

Anticancer Activity

The compound's potential in cancer therapy has also been investigated. Thioxothiazolidinones have been shown to inhibit key enzymes involved in DNA repair mechanisms, such as Tyrosyl-DNA phosphodiesterase I (Tdp1). In a study, specific derivatives demonstrated submicromolar inhibition of Tdp1, indicating their potential as anticancer agents due to their ability to interfere with tumor cell survival mechanisms .

Case Study: Tdp1 Inhibition

A study identified several thioxothiazolidinone derivatives as potent inhibitors of Tdp1 with IC50 values ranging from 0.87 µM to higher concentrations depending on the structural modifications . This inhibition is crucial as Tdp1 is involved in repairing DNA damage caused by various chemotherapeutic agents.

Immunomodulatory Effects

The immunomodulatory properties of thioxothiazolidinones have been explored in models of inflammation. Compounds similar to this compound have been reported to modulate T-cell populations and enhance regulatory T-cell activity in inflammatory conditions . This suggests a potential role in therapeutic strategies for autoimmune diseases.

Table 2: Immunomodulatory Effects on T-cell Populations

TreatmentCD4+ T-cell CountCD4+ Treg CountFoxP3 Expression
ControlHighLowLow
ThioxothiazolidinoneLowerHigherIncreased

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry, particularly for its antimicrobial properties . Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit potent antibacterial and antifungal activities. For instance, a study evaluated the antimicrobial efficacy of various derivatives, revealing that certain compounds significantly outperformed traditional antibiotics like ampicillin and streptomycin against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

  • Bacterial Inhibition : The compound's derivatives were tested against several bacteria, including Escherichia coli and Staphylococcus aureus. The most active derivative demonstrated a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL .
  • Fungal Activity : The antifungal activity was also notable, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, indicating its broad-spectrum effectiveness .

Synthetic Methodologies

The synthesis of (Z)-2-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid has been explored through innovative synthetic routes. Recent advancements in green chemistry have facilitated the development of eco-friendly synthesis methods that reduce waste and improve yield.

Green Synthesis Techniques

  • Deep Eutectic Solvents : Utilizing choline chloride and urea as a deep eutectic solvent has been shown to optimize reactions involving thioxothiazolidin compounds, enhancing the efficiency of the synthesis process .
  • Microwave-Assisted Synthesis : This technique has been employed to accelerate reactions, yielding high purity products in shorter times compared to traditional methods .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Research indicates that modifications on the thiazolidin core can significantly influence biological activity.

Key Findings from SAR Studies

  • The introduction of specific substituents on the nitrogen atom of the thioxothiazolidin moiety has been linked to enhanced antibacterial properties .
  • Variations in the aromatic substituents also affect the compound's interaction with biological targets, thereby influencing its pharmacological profile .

Case Studies

Several case studies have illustrated the practical applications of this compound in real-world scenarios.

Case Study 1: Antimicrobial Efficacy

A clinical evaluation highlighted that specific derivatives exhibited remarkable activity against multi-drug resistant bacterial strains, suggesting potential for development into new therapeutic agents for treating infections resistant to conventional antibiotics .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of thioxothiazolidin derivatives using environmentally benign solvents resulted in a significant reduction in reaction time and increased yields, showcasing an effective approach to drug development in pharmaceutical sciences .

Q & A

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.0) and BBB permeability (low), guiding structural tweaks .
  • QSAR Modeling : Correlate substituent electronegativity with IC₅₀ values (e.g., -OCH₃ at C3 improves solubility but reduces membrane penetration) .

Basic Research Question

  • Purification Bottlenecks : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., acetic acid/DMF ).
  • Yield Variability : Microwave-assisted synthesis improves reproducibility (RSD <5% vs. 10–15% for traditional methods) .

How do solvent systems affect the compound's stability during storage?

Basic Research Question

  • Degradation Pathways : Hydrolysis in aqueous buffers (pH 7.4) reduces purity by 20% over 30 days .
  • Optimal Storage : Lyophilized solids in argon atmosphere at -20°C retain >95% purity for 6 months .

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